Bienvenue dans la boutique en ligne BenchChem!

H-Ser-Leu-Ile-Gly-Arg-Leu-OH

PAR-2 pharmacology species selectivity structure-activity relationship

H-Ser-Leu-Ile-Gly-Arg-Leu-OH (SLIGRL-OH, CAS 164081-25-8) is the free-acid PAR-2 agonist validated for rat aorta relaxation, murine haemodynamic studies, intranasal pulmonary models, and salivary exocrine secretion assays. Unlike amidated SLIGRL-NH₂, this –OH terminus variant offers distinct metabolic stability suited to mucosal and topical administration. The murine/rat SLIGRL sequence is more potent than human SLIGKV across assay systems; the reverse-sequence LSIGRL is inactive as an agonist. One-for-one substitution with amidated analogs is scientifically invalid without experimental validation. Choose this compound when your paradigm requires the free carboxyl terminus for local tissue delivery or exocrine functional studies.

Molecular Formula C29H55N9O8
Molecular Weight 657.8 g/mol
Cat. No. B064433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-Leu-Ile-Gly-Arg-Leu-OH
SynonymsSer-Leu-Ile-Gly-Arg-Leu
seryl-leucyl-isoleucyl-glycyl-arginyl-leucine
SLIGRL
Molecular FormulaC29H55N9O8
Molecular Weight657.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N
InChIInChI=1S/C29H55N9O8/c1-7-17(6)23(38-26(43)20(11-15(2)3)36-24(41)18(30)14-39)27(44)34-13-22(40)35-19(9-8-10-33-29(31)32)25(42)37-21(28(45)46)12-16(4)5/h15-21,23,39H,7-14,30H2,1-6H3,(H,34,44)(H,35,40)(H,36,41)(H,37,42)(H,38,43)(H,45,46)(H4,31,32,33)/t17-,18-,19-,20-,21-,23-/m0/s1
InChIKeyCNOKQOBEMGIIAH-JYAZKYGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ser-Leu-Ile-Gly-Arg-Leu-OH (SLIGRL Free Acid) – PAR-2 Agonist Peptide for Rodent Pharmacology


H-Ser-Leu-Ile-Gly-Arg-Leu-OH (CAS 164081-25-8, molecular formula C₂₉H₅₅N₉O₈, MW 657.8) is a synthetic hexapeptide corresponding to residues 1–6 of the N-terminal tethered ligand sequence of mouse and rat protease-activated receptor-2 (PAR-2) [1]. Unlike the more commonly employed C-terminal amidated form SLIGRL-NH₂, this peptide bears a free carboxyl terminus (–OH), which yields distinct pharmacological properties including differentiated metabolic stability, potency, and suitability for specific in vivo experimental paradigms [2]. As a PAR-2 agonist, it mimics the receptor-activating sequence unmasked by tryptic cleavage of the receptor N-terminus and has been used extensively to interrogate PAR-2-mediated signalling in rodent models of inflammation, cardiovascular function, pigmentation, and exocrine secretion [3].

Why SLIGRL Free Acid Cannot Be Interchanged with SLIGRL-NH₂, SLIGKV, or Other In-Class PAR-2 Peptides


PAR-2-activating peptides exhibit pronounced structure-activity divergence determined by three interdependent variables: species origin of the tethered ligand sequence, C-terminal modification state, and N-terminal capping [1]. The murine/rat sequence SLIGRL and the human sequence SLIGKV are not interchangeable—SLIGRL-NH₂ is consistently more potent than SLIGKV-NH₂ across rat aorta relaxation, gastric longitudinal muscle contraction, and HEK293 calcium assays, with a documented potency rank order of SLIGRL-NH₂ > SLIARL-NH₂ > SLIGKV-NH₂ [2]. Furthermore, C-terminal amidation directly enhances both potency and metabolic resistance to carboxypeptidase degradation; the free acid form (–OH) consequently exhibits reduced potency relative to the amide (–NH₂) in PAR-2 calcium signalling assays, a difference that becomes amplified in vivo where aminopeptidase activity further erodes native peptide activity [1][3]. The reverse-sequence peptide LSIGRL-NH₂ is inactive as a PAR-2 agonist and instead functions as a trypsin-selective PAR-2 antagonist (IC₅₀ 200 µM in KNRK calcium assay), underscoring that even sequence reversal abolishes desired agonism [4]. Collectively, these properties render simple one-for-one substitution among PAR-2 peptide agonists scientifically invalid without explicit experimental validation in the target assay system.

Quantitative Differentiation of H-Ser-Leu-Ile-Gly-Arg-Leu-OH from Its Closest Analogs: Head-to-Head Evidence


Species-Origin Determines Potency Rank: SLIGRL (Mouse/Rat) vs. SLIGKV (Human) in Three Bioassays

The murine/rat tethered ligand sequence SLIGRL confers significantly higher PAR-2 agonist potency than the human sequence SLIGKV across multiple bioassay platforms. In a systematic study employing rat aorta (RA) relaxation, rat gastric longitudinal muscle (LM) contraction, and HEK293 cell calcium signalling, the potency rank order was consistently SLIGRL-NH₂ > SLIARL-NH₂ > SLIGKV-NH₂ > TLIGRL-NH₂ > SLAGRL-NH₂ [1]. Importantly, none of the PAR-2 activating peptides cross-activated PAR-1 in HEK cells, confirming that the observed potency differences reflect genuine PAR-2 pharmacophore requirements rather than off-target receptor engagement [1]. These data establish that SLIGRL-based peptides are the appropriate choice for rodent PAR-2 pharmacology, whereas SLIGKV-based peptides are suboptimal for rodent models.

PAR-2 pharmacology species selectivity structure-activity relationship

C-Terminal Amidation Modulates Potency and Metabolic Stability: Free Acid (–OH) vs. Amide (–NH₂)

C-terminal amidation of PAR-2-activating peptides increases both agonist potency and resistance to metabolic degradation, particularly in vivo. The amidation neutralises the negative charge of the free carboxylate, enhancing receptor binding and conferring protection against carboxypeptidase-mediated C-terminal hydrolysis [1]. In cultured cell calcium signalling assays, native (non-furoylated) PAR-2 peptides with free acid C-termini (e.g., SLIGKV-OH, SLIGRL-OH) exhibit lower potency than their amidated counterparts, with the potency differential amplified in vivo where aminopeptidase and carboxypeptidase activities degrade unprotected termini [1][2]. The most potent PAR-2 peptide agonist, 2-furoyl-LIGRLO-NH₂, achieves an EC₅₀ of 0.84 μM for intracellular calcium mobilisation in 16HBE14o⁻ cells, representing a gain of >40-fold over SLIGRL-NH₂ (EC₅₀ ~40 μM in the same assay), a potency enhancement attributable to the synergistic combination of N-terminal furoyl capping and C-terminal amidation [2][3].

peptide metabolic stability C-terminal modification carboxypeptidase resistance

PAR-2 Selectivity over PAR-1: In Vivo Haemodynamic Discrimination

SLIGRL demonstrates functional selectivity for PAR-2 over PAR-1 in vivo, a property not shared by all PAR-derived peptides. In anesthetised wild-type mice, intravenous SLIGRL (0.3 μmol/kg) produced sustained hypotension without altering heart rate, and importantly did not induce secondary hypertension following L-NAME pre-treatment [1]. This profile contrasts sharply with the PAR-1-selective agonist TFLLRNPNDK (1 μmol/kg), which caused both hypotension and bradycardia plus L-NAME-dependent secondary hypertension [1]. Crucially, the hypotensive response to SLIGRL was completely absent in PAR-2⁻/⁻ mice but preserved in PAR-1⁻/⁻ mice, confirming PAR-2-dependent mechanism [1]. In vitro, SLIGRL-NH₂ failed to activate PAR-1 in HEK293 cells, whereas the non-selective peptide SFLLRN activated both PAR-1 and PAR-2 [2].

receptor selectivity cardiovascular pharmacology PAR-1 vs PAR-2

Anti-Inflammatory Efficacy: SLIGRL vs. LPS-Induced Pulmonary Neutrophilia in Mice

Intranasal SLIGRL administration exerts a marked inhibitory effect on LPS-induced neutrophil recruitment without independently triggering pulmonary inflammation. In BALB/c mice, intranasal SLIGRL alone did not alter bronchoalveolar lavage (BAL) cell counts, differential leukocyte populations, or matrix metalloprotease (MMP-2 and MMP-9) activity at any time point up to 72 h [1]. By contrast, LPS (intranasal) induced a large influx of neutrophilic polymorphonuclear leukocytes associated with elevated MMP-9 activity (3–72 h) and transiently increased MMP-2 at 3 h [1]. Co-administration of SLIGRL with LPS markedly inhibited neutrophil influx and reduced elevated MMP-2 activity at 3 h, while transiently potentiating MMP-9 at the earliest time point [1]. This profile is distinct from that of the more potent PAR-2 agonist 2-furoyl-LIGRL-NH₂, which in separate studies reduced neutrophil numbers by 40–60% and, when combined with dexamethasone, achieved 80–83% suppression [2].

airway inflammation neutrophil recruitment PAR-2 immunomodulation

Rat Aorta Vasorelaxation SAR: Positional Requirements for PAR-2 Agonist Activity

The structural determinants of PAR-2 agonist activity in rat aorta have been systematically mapped using the SLIGRL sequence. In endothelium-intact rat aortic rings, the parent peptide SLIGRL (PP6, free acid) and its amidated derivative PP6-NH₂ produced comparable maximal relaxation, with a potency rank order of PP6-NH₂ ≥ PP6 > PP5-NH₂ (SLIGR-NH₂) > PP5 (SLIGR) [1]. Deletion of the N-terminal serine (yielding LIGR-NH₂) retained low but detectable intrinsic activity, whereas alanine substitution at position 2 (SAIGRL, removing leucine) or position 5 (SLIGAL, removing arginine) markedly reduced or abolished relaxant activity [1]. These data demonstrate that the hexapeptide SLIGRL sequence is the minimal fully efficacious PAR-2 agonist in vascular tissue; truncation to pentapeptide (SLIGR) retains partial activity, while tetrapeptide (LIGR) is significantly impaired [1].

vascular pharmacology structure-activity relationship endothelium-dependent relaxation

Validated Experimental Application Scenarios for H-Ser-Leu-Ile-Gly-Arg-Leu-OH Based on Quantitative Evidence


Rodent PAR-2 Cardiovascular Pharmacology: Isolated Tissue Bath and In Vivo Haemodynamics

H-Ser-Leu-Ile-Gly-Arg-Leu-OH is the appropriate PAR-2 agonist for rat aorta relaxation assays, where the free acid form performs comparably to the amidated form (PP6-NH₂ ≥ PP6) [1]. For in vivo haemodynamic studies in mice, SLIGRL (0.3 μmol/kg i.v.) produces a clean PAR-2-dependent hypotensive response without confounding heart rate changes or PAR-1 cross-activation, confirmed by complete abolition of the response in PAR-2⁻/⁻ mice [2]. This selectivity profile makes the compound suitable for dissecting PAR-2-specific contributions to vascular tone regulation in genetically modified rodent models.

Airway Inflammation and Host Defence: LPS and Influenza Models in Mice

Intranasal administration of SLIGRL in mice provides a PAR-2 agonist tool that does not independently induce pulmonary inflammation while inhibiting LPS-induced neutrophil recruitment and MMP-2 elevation [1]. In influenza A virus (IAV) infection models, SLIGRL dose-dependently attenuates IAV-induced pulmonary leukocyte infiltration, airway hyper-responsiveness, and inflammatory chemokine/cytokine elevation, with the antiviral effect preserved in PAR-2⁻/⁻ mice, indicating a PAR-2-independent host defence mechanism that is sequence-specific (potency order: IGRL > SLIGRL > LSIGRL > 2-furoyl-LIGRL) [2]. The free acid form may be particularly suited to these mucosal administration routes where local tissue compartmentalisation limits systemic peptide degradation.

Exocrine Gland Physiology: PAR-2-Mediated Salivary Secretion

SLIGRL-OH specifically induces salivary flow in vivo and evokes a dose-dependent [Ca²⁺]ᵢ increase in submandibular gland acinar cells from wild-type mice and mice lacking M₃ or M₁/M₃ muscarinic acetylcholine receptors, with secretion completely abolished in PAR-2 knockout mice [1]. The saliva composition induced by SLIGRL-OH is similar to that produced by muscarinic receptor stimulation, validating the free acid form for functional studies of PAR-2-mediated exocrine secretion and for preclinical evaluation of PAR-2 agonists as sialogogues in dry mouth conditions [1]. This application is documented in patents claiming salivary secretion-promoting compositions comprising Ser-Leu-Ile-Gly-Arg-Leu-OH [2].

Skin Pigmentation and Keratinocyte-Melanocyte Interaction Studies

SLIGRL activates PAR-2 on keratinocytes to upregulate phagocytosis of melanosomes, providing a validated tool for studying melanosome transfer mechanisms in pigmentation biology [1]. Topical application of SLIGRL on human skin transplanted onto SCID mice produces visible skin darkening with histological evidence of increased melanin deposition in keratinocytes [1]. Unlike the shorter PAR-2-derived peptide LIGR (which activates only a subset of PAR-2 signalling pathways and does not induce inflammatory processes), full-length SLIGRL engages the complete PAR-2 signalling repertoire including inflammatory pathway components [2], making it the appropriate choice when comprehensive PAR-2 activation is required.

Quote Request

Request a Quote for H-Ser-Leu-Ile-Gly-Arg-Leu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.